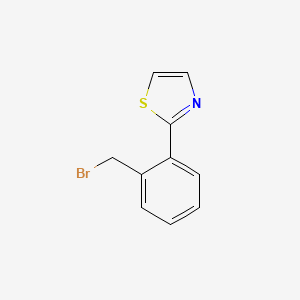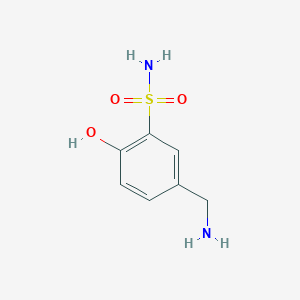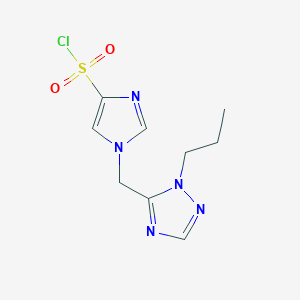
1-((1-Propyl-1H-1,2,4-triazol-5-yl)methyl)-1H-imidazole-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-Propyl-1H-1,2,4-triazol-5-yl)methyl)-1H-imidazole-4-sulfonyl chloride is a complex organic compound that features both triazole and imidazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and various industrial applications. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Propyl-1H-1,2,4-triazol-5-yl)methyl)-1H-imidazole-4-sulfonyl chloride typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Propyl Group: The propyl group is introduced to the triazole ring through alkylation reactions.
Formation of the Imidazole Ring: The imidazole ring is synthesized separately and then linked to the triazole ring.
Sulfonyl Chloride Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-((1-Propyl-1H-1,2,4-triazol-5-yl)methyl)-1H-imidazole-4-sulfonyl chloride undergoes various types of chemical reactions:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole and imidazole rings.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. Conditions typically involve mild temperatures and solvents like dichloromethane.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Cyclization Reactions: Catalysts like palladium or copper are often employed under controlled temperatures.
Major Products Formed
Substitution Products: Various sulfonamide derivatives.
Oxidation Products: Oxidized triazole and imidazole derivatives.
Cyclization Products: Complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
1-((1-Propyl-1H-1,2,4-triazol-5-yl)methyl)-1H-imidazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in antifungal and antibacterial research.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-((1-Propyl-1H-1,2,4-triazol-5-yl)methyl)-1H-imidazole-4-sulfonyl chloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that contain nucleophilic sites.
Pathways Involved: The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Propyl-1H-1,2,4-triazol-5-amine
- 1-Hydroxymethyl-1,2,4-triazole
Uniqueness
1-((1-Propyl-1H-1,2,4-triazol-5-yl)methyl)-1H-imidazole-4-sulfonyl chloride is unique due to its combined triazole and imidazole rings, along with the sulfonyl chloride group. This combination allows it to participate in a broader range of chemical reactions compared to its similar compounds.
Propiedades
Fórmula molecular |
C9H12ClN5O2S |
|---|---|
Peso molecular |
289.74 g/mol |
Nombre IUPAC |
1-[(2-propyl-1,2,4-triazol-3-yl)methyl]imidazole-4-sulfonyl chloride |
InChI |
InChI=1S/C9H12ClN5O2S/c1-2-3-15-8(11-6-13-15)4-14-5-9(12-7-14)18(10,16)17/h5-7H,2-4H2,1H3 |
Clave InChI |
XCUPPNAKCRFLHO-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=NC=N1)CN2C=C(N=C2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



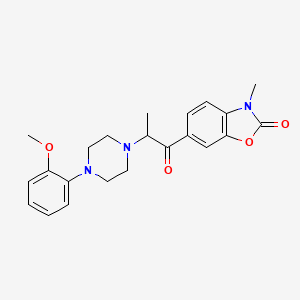
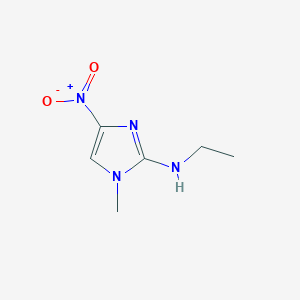
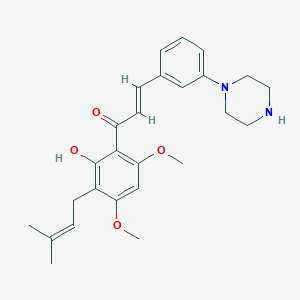
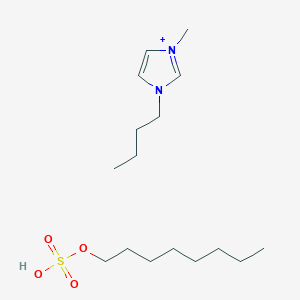
![2-(Prop-2-yn-1-ylthio)-2H-benzo[d]imidazole](/img/structure/B12816591.png)
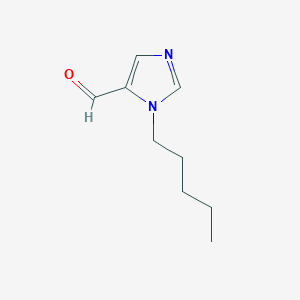
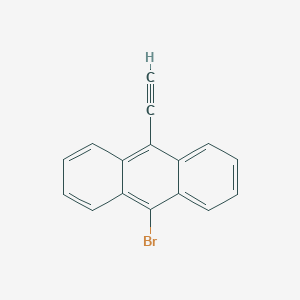
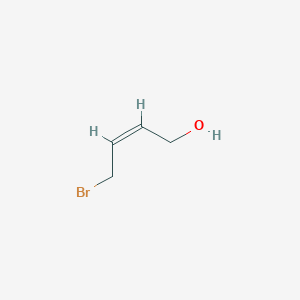
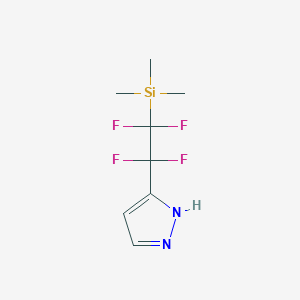
![(S)-6',7'-Dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridin]-5'-amine](/img/structure/B12816617.png)
